4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine
描述
属性
IUPAC Name |
4-(4-fluorophenyl)-N-naphthalen-2-ylphthalazin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3/c25-19-12-9-17(10-13-19)23-21-7-3-4-8-22(21)24(28-27-23)26-20-14-11-16-5-1-2-6-18(16)15-20/h1-15H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEJNJUHDAYKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor and its applications in anticancer therapies. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The compound has the following chemical properties:
- Molecular Formula : C24H16FN3
- Molecular Weight : 365.411 g/mol
- CAS Number : 670270-29-8
This compound functions primarily as an inhibitor of VEGFR-2, a critical receptor involved in angiogenesis and tumor growth. The inhibition of VEGFR-2 can impede tumor vascularization, thereby limiting tumor growth and metastasis.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The following table summarizes the IC50 values for selected derivatives, including this compound:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7a | HepG2 | 13.67 ± 1.2 |
| 7a | HCT116 | 5.48 ± 0.4 |
| 7a | MCF7 | 7.34 ± 0.6 |
| Sorafenib | HepG2 | 9.18 ± 0.6 |
| Sorafenib | HCT116 | 5.47 ± 0.3 |
| Sorafenib | MCF7 | 7.26 ± 0.3 |
Compound 7a was identified as one of the most potent derivatives, showing comparable activity to sorafenib, a well-known VEGFR inhibitor .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity and interaction of the compound with the VEGFR-2 active site. These studies indicated that modifications to the phthalazine structure could enhance binding affinity and inhibitory activity against VEGFR-2, leading to derivatives with improved anticancer properties .
Case Studies
Several case studies have highlighted the therapeutic potential of phthalazine derivatives in oncology:
- Study on N-substituted Phthalazinones : This study synthesized various N-substituted phthalazinones and evaluated their anticancer activities against multiple cell lines. The results indicated that specific substitutions could significantly enhance cytotoxicity against cancer cells .
- VEGFR Inhibition Study : A detailed examination of phthalazinone derivatives revealed that certain structural modifications led to enhanced VEGFR inhibition, correlating well with biological activity observed in vitro .
科学研究应用
PARP Inhibition
Compounds similar to 4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are critical in cancer therapy, especially in treating tumors with BRCA mutations. The synthesis of these compounds often involves complex organic reactions, indicating their potential as therapeutic agents .
Case Study: Synthesis and Evaluation
A notable study focused on synthesizing various phthalazine derivatives, including those with fluorinated phenyl groups. The synthesis involved multiple steps, including the formation of the phthalazine core and subsequent functionalization to enhance biological activity. The researchers evaluated these compounds for their antifungal and anticancer properties through standardized biological assays.
Table 1: Summary of Biological Activities of Phthalazine Derivatives
相似化合物的比较
Key Structural Features:
- Core Phthalazine Skeleton : Shared across all analogs, enabling interactions with kinase ATP-binding pockets.
- Substituent Variations : Differences in aryl/heteroaryl groups at the 4-position and amine-linked moieties dictate selectivity and potency.
Structural Insights:
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity may enhance hydrogen bonding and reduce metabolic oxidation compared to chlorine .
- Naphthalen-2-yl vs.
- Phenoxymethyl vs. Pyridinylmethyl: Ether linkages (as in 17a) reduce basicity compared to pyridinyl groups, altering solubility and binding kinetics .
Pharmacological and Physicochemical Properties
Antitumor Activity:
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine, and how can reaction efficiency be optimized?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions to introduce the naphthalen-2-yl and 4-fluorophenyl moieties. For example, C–H activation protocols (e.g., using Pd(OAc)₂ with ligands like PPh₃) can enhance regioselectivity. Solvent choice (e.g., DMF or toluene under reflux) and temperature control (80–120°C) are critical for yield optimization . Pre-functionalized intermediates, such as halogenated phthalazin-1-amine derivatives, can streamline synthesis. Monitor reaction progress via TLC or LC-MS, and purify using column chromatography with gradient elution .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodology : Employ X-ray crystallography for unambiguous confirmation of the molecular structure. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond parameters . Complement with spectroscopic techniques:
- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine coupling patterns in ¹H NMR; aromatic carbons in ¹³C NMR) .
- HR-MS : Confirm molecular weight and isotopic distribution.
Discrepancies between experimental and computational data (e.g., DFT-optimized geometries) should be analyzed using root-mean-square deviation (RMSD) calculations .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology : Refer to safety data sheets (SDS) for naphthylamine derivatives, which highlight risks of skin/eye irritation and potential carcinogenicity. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust/aerosols. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., varying IC₅₀ values across studies)?
- Methodology : Conduct orthogonal assays to validate findings:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to targets like PD-1/PD-L1 .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity.
Control for batch-to-batch variability by repeating synthesis under strict QC (e.g., ≥95% purity via HPLC). Cross-reference cell-line models (e.g., HEK293 vs. Jurkat) to rule out context-dependent effects.
Q. What strategies are effective for studying this compound’s interaction with biological targets at the atomic level?
- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses against targets like kinases or GPCRs. Validate with molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability over 100+ ns trajectories. For experimental validation, perform co-crystallization trials with the target protein and solve the structure via cryo-EM or synchrotron X-ray diffraction (resolution ≤2.0 Å) .
Q. How can this compound be tailored for applications in optoelectronic materials (e.g., memristors)?
- Methodology : Modify the naphthalen-2-yl group to enhance π-conjugation and charge transport. Introduce electron-withdrawing substituents (e.g., –CF₃) to adjust HOMO/LUMO levels, as seen in imidazole-based organic semiconductors . Characterize thin films via AFM and UV-vis spectroscopy. Test switching behavior in memristor devices using I-V curves and endurance cycling (10⁴ cycles) to assess stability .
Q. What computational approaches best predict the compound’s physicochemical properties (e.g., solubility, logP)?
- Methodology : Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate dipole moments and polarizability. Use COSMO-RS simulations to estimate solubility in solvents like DMSO or water. Compare predicted logP (via ChemAxon or ACD/Labs) with experimental shake-flask measurements. Adjust substituents (e.g., –OCH₃ for solubility) based on QSAR models .
Data Contradiction Analysis Framework
- Case Example : Conflicting reports on cytotoxicity in cancer cells.
- Step 1 : Replicate assays using identical cell lines and culture conditions (e.g., RPMI-1640 + 10% FBS).
- Step 2 : Perform dose-response curves (0.1–100 µM) with triplicate technical replicates.
- Step 3 : Cross-check with apoptosis markers (Annexin V/PI flow cytometry) and mitochondrial stress assays (Seahorse Analyzer).
- Step 4 : Publish raw data and statistical analyses (e.g., ANOVA with Tukey’s post-hoc test) to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
